molecular formula C14H15ClO3 B15112193 2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- CAS No. 1114597-00-0

2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)-

Cat. No.: B15112193
CAS No.: 1114597-00-0
M. Wt: 266.72 g/mol
InChI Key: OCYLSWDXPYIONM-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- is a substituted cyclohexenone derivative characterized by a chlorine atom at position 3 and a 3,4-dimethoxyphenyl group at position 3.

Properties

CAS No.

1114597-00-0

Molecular Formula

C14H15ClO3

Molecular Weight

266.72 g/mol

IUPAC Name

3-chloro-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C14H15ClO3/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-4,7-8,10H,5-6H2,1-2H3

InChI Key

OCYLSWDXPYIONM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=CC(=O)C2)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Resorcinol via 1,3-Cyclohexanedione: This method involves the conversion of resorcinol to 1,3-cyclohexanedione, followed by further reactions to introduce the chloro and 3,4-dimethoxyphenyl groups.

    Birch Reduction of Anisole: Anisole undergoes Birch reduction followed by acid hydrolysis to yield cyclohexenone derivatives. Subsequent chlorination and introduction of the 3,4-dimethoxyphenyl group complete the synthesis.

    α-Bromination of Cyclohexanone: Cyclohexanone is brominated at the α-position, followed by treatment with a base to form the cyclohexenone structure. Chlorination and addition of the 3,4-dimethoxyphenyl group are then performed.

    Hydrolysis of 3-Chloro Cyclohexene: This method involves the hydrolysis of 3-chloro cyclohexene followed by oxidation to form the cyclohexenone derivative. The 3,4-dimethoxyphenyl group is then introduced.

Industrial Production Methods

Industrial production of 2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts. This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Conjugate Addition: The compound can participate in Michael addition reactions with nucleophiles such as enolates or silyl enol ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, vanadium catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

    Conjugate Addition: Organocopper reagents, Grignard reagents.

Major Products Formed

    Oxidation: Various oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Substituted cyclohexenone derivatives.

    Conjugate Addition: Adducts formed from Michael addition reactions.

Scientific Research Applications

2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents Molecular Formula Key Features
Target compound 3-chloro, 5-(3,4-dimethoxyphenyl) Not explicitly given Chloro (electron-withdrawing) and dimethoxyphenyl (electron-donating) groups
trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene 3,4-dimethoxyphenyl, 4-(E)-styryl group C₂₄H₂₆O₄ Double bond at C1; styryl substituent enhances conjugation
cis-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene Same as trans isomer but cis configuration C₂₄H₂₆O₄ Stereochemical differences influence molecular packing and reactivity
2-Cyclohexen-1-one,3-[(2,3-dichlorophenyl)amino]- 3-(2,3-dichlorophenyl)amino group C₁₂H₁₁Cl₂NO Amino linkage introduces hydrogen-bonding potential
2-Cyclohexen-1-one, 5-(2,6-dichlorophenyl)-3-hydroxy 5-(2,6-dichlorophenyl), 3-hydroxy C₁₂H₁₀Cl₂O₂ Hydroxyl group increases polarity; dichlorophenyl enhances steric bulk

Key Observations :

  • The target compound’s chloro group may enhance electrophilicity at the α,β-unsaturated ketone, facilitating nucleophilic additions .

Physicochemical Properties

Comparative physicochemical data for select compounds:

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility Trends
Target compound ~268.7 (estimated) ~3.2 Likely low water solubility due to aryl and chloro groups
trans-3-(3,4-dimethoxyphenyl)-4-styrylcyclohex-1-ene 402.47 4.8 Hydrophobic; solubility in DMSO or ethanol
2-Cyclohexen-1-one,3-[(2,3-dichlorophenyl)amino]- 256.13 3.5 Moderate solubility in polar aprotic solvents
Curcumin analog TMC 452.5 5.1 High lipophilicity; poor aqueous solubility

Notes:

  • The target compound’s chloro and dimethoxyphenyl groups likely result in moderate lipophilicity (logP ~3–4), favoring membrane permeability but limiting aqueous solubility .
  • Steric hindrance from the 3,4-dimethoxyphenyl group may reduce reactivity compared to less-substituted analogs .
Cytotoxic and Anticancer Potential
  • trans/cis-3-(3,4-dimethoxyphenyl)-4-styrylcyclohex-1-enes : Demonstrated cytotoxicity against A549, MCF7, and HepG2 cell lines (IC₅₀: 2.73–24.14 μM) .
  • Curcumin analogs : Inhibit DNA methyltransferase (DNMT1) but suffer from rapid metabolism .
  • The chloro group may enhance DNA alkylation or kinase inhibition.
Neurotrophic Effects
  • Z. montanum-derived cyclohexenes : Enhanced neurite outgrowth in PC12 cells , suggesting substituent-dependent neuroactivity.

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